3-(1-Methylpyrrolidin-3-yl)propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is a chemical compound with a molecular formula of C8H16ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpiperidin-3-yl)propanoic acid hydrochloride: A similar compound with a piperidine ring instead of a pyrrolidine ring.
3-pyridinepropionic acid: Another related compound with a pyridine ring.
Uniqueness
3-(1-methylpyrrolidin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and the presence of a methyl group at the nitrogen atom differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-4-7(6-9)2-3-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
VJVASMDMBYOWFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.